2,3,5-Tri-O-benzyl-D-ribose

Descripción general

Descripción

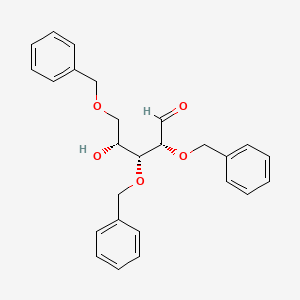

2,3,5-Tri-O-benzyl-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribose molecule. It is commonly used in organic synthesis and has notable applications in the field of medicinal chemistry due to its antifungal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-ribose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2,3,5-Tri-O-benzyl-D-ribose can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Benzyl groups can be removed using hydrogenation with palladium on carbon as a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Deprotected ribose or ribose derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

2,3,5-Tri-O-benzyl-D-ribose serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of nucleoside analogs and complex molecules.

Key Synthesis Pathways

-

Synthesis of Nucleoside Analogs :

- Used in the formation of various nucleoside derivatives that have potential therapeutic applications.

- Example: The synthesis of antiviral compounds where ribose derivatives play a crucial role.

-

Antifungal Agents :

- Acts as an inhibitor of chitin synthase in fungi such as Botrytis cinerea, reducing chitin production and thus inhibiting fungal growth.

Biological Research Applications

In biological contexts, this compound is utilized to study enzyme inhibition mechanisms:

- Chitin Synthase Inhibition :

- The compound inhibits chitin synthase with an IC50 value of 1.8 μM, demonstrating its potential as an antifungal agent.

- Cellular Effects :

- Modulates cell signaling pathways and gene expression, impacting cellular metabolism and integrity.

Medicinal Applications

The medicinal chemistry aspect of this compound highlights its antifungal properties:

- Therapeutic Potential :

- Drug Development :

Case Study 1: Antifungal Activity Against Botrytis cinerea

A study demonstrated that this compound effectively inhibited the growth of Botrytis cinerea. The mechanism involved the binding to the active site of chitin synthase, leading to reduced chitin production. This inhibition was quantified with an IC50 value indicating its potency as an antifungal agent.

Case Study 2: Synthesis of Remdesivir

In recent applications, derivatives like 2,3,5-Tri-O-benzyl-D-ribonolactone (closely related to this compound) have been utilized in the synthesis of remdesivir, an antiviral drug approved for COVID-19 treatment. The compound serves as a key intermediate in this synthesis pathway .

Summary Table of Applications

| Application Area | Description | Notable Compounds/Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for nucleoside analogs | Antiviral compounds |

| Biological Research | Enzyme inhibition studies | Chitin synthase inhibition |

| Medicinal Chemistry | Antifungal agent | Potential treatments for fungal infections |

| Drug Development | Precursor for active pharmaceutical ingredients | Synthesis of remdesivir |

Mecanismo De Acción

2,3,5-Tri-O-benzyl-D-ribose exerts its effects primarily by inhibiting chitin synthase, an enzyme essential for the synthesis of chitin in fungal cell walls. By binding to the active site of the enzyme, it prevents the formation of chitin, thereby inhibiting fungal growth. This mechanism makes it a potent antifungal agent .

Comparación Con Compuestos Similares

- 2,3,5-Tri-O-benzyl-D-arabinofuranose

- 2,3,5-Tri-O-benzyl-D-xylofuranose

- 2,3,5-Tri-O-benzyl-D-lyxofuranose

Comparison: While these compounds share the benzyl protection at positions 2, 3, and 5, their sugar backbones differ. 2,3,5-Tri-O-benzyl-D-ribose is unique due to its specific inhibition of chitin synthase, which is not observed in the other similar compounds. This specificity makes it particularly valuable in antifungal research.

Actividad Biológica

Overview

2,3,5-Tri-O-benzyl-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound features three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribose molecule. It has garnered attention in medicinal chemistry due to its antifungal properties and its role as an inhibitor of chitin synthase in fungi.

The primary biological activity of this compound is its inhibition of chitin synthase (CHS) in Botrytis cinerea, a common plant pathogen. This enzyme is crucial for the synthesis of chitin, a key component of fungal cell walls. By inhibiting CHS, this compound disrupts the integrity of the fungal cell wall, leading to reduced fungal growth.

Target and Mode of Action

- Target : Chitin synthase (CHS) of Botrytis cinerea

- Mode : Acts as an inhibitor

- IC50 Value : Approximately 1.8 μM, indicating effective inhibition at low concentrations .

The compound exhibits significant biochemical properties that influence various cellular processes:

- Cellular Effects : It modulates cell signaling pathways and gene expression in fungi, potentially affecting cellular metabolism and membrane integrity.

- Molecular Mechanism : The binding interactions with biomolecules lead to enzyme inhibition. It specifically binds to the active site of chitin synthase, preventing chitin synthesis .

Applications in Research and Medicine

This compound is utilized in several scientific domains:

- Organic Synthesis : Used as an intermediate for synthesizing nucleoside analogs and other complex organic compounds.

- Biological Research : Investigated for its role in studying enzyme inhibition mechanisms.

- Medicinal Chemistry : Explored for therapeutic applications against fungal infections due to its antifungal properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

-

Antifungal Activity Study :

- A study demonstrated that this compound effectively inhibits the growth of Botrytis cinerea, showcasing its potential as a fungicide.

- Results indicated a significant reduction in fungal biomass when treated with varying concentrations of this compound.

- Mechanistic Insights :

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Chemical Structure | D-Ribose derivative with three benzyl groups |

| Primary Target | Chitin Synthase (CHS) |

| Mode of Action | Inhibition of chitin synthesis |

| IC50 Value | 1.8 μM |

| Antifungal Activity | Effective against Botrytis cinerea |

| Applications | Organic synthesis, medicinal chemistry |

Propiedades

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNSIRQCBFBHF-UODIDJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54623-25-5 | |

| Record name | 2,3,5-Tris-O-(phenylmethyl)-D-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54623-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,3,5-tri-O-benzyl-D-ribose a useful starting material for synthesizing nucleosides?

A1: This compound is a protected form of D-ribose, the sugar component of RNA. The benzyl groups act as protecting groups for the hydroxyl groups at the 2, 3, and 5 positions. This protection is crucial because it prevents unwanted side reactions during subsequent synthetic steps and allows for selective manipulation of the sugar molecule. [, , , ]

Q2: How does the stereochemistry of this compound influence the stereochemical outcome of reactions it participates in?

A2: The stereochemistry at each carbon atom in the ribose ring significantly influences the stereoselectivity of reactions. For instance, when reacting with nucleophiles, the steric hindrance provided by the benzyl groups and the inherent stereochemistry of the ribose ring often favor attack from a particular direction, leading to a higher proportion of one stereoisomer over the other. This is exemplified in the synthesis of 4(5)-(β-D-ribofuranosyl)imidazole where the Mitsunobu cyclization favors the desired β-anomer. []

Q3: The research papers discuss the use of this compound in the synthesis of antiulcer compounds. Can you elaborate on this?

A3: Researchers used this compound as a starting point to synthesize derivatives of 4(5)-methyl-5(4)-(5-amino-5-deoxy-β-D-ribofuranosyl)imidazole. These derivatives, particularly the cyanoguanidine and phenylthiourea analogs, displayed promising antiulcer activity in preliminary studies, suggesting a potential avenue for developing new antiulcer drugs. []

Q4: One paper mentions the epimerization at C-2 during a Wittig reaction with this compound. What is epimerization, and why is it significant in this context?

A4: Epimerization refers to the inversion of configuration at a single stereocenter within a molecule that contains multiple stereocenters. In the context of carbohydrate chemistry, epimerization at C-2 of a ribose derivative like this compound could lead to the formation of the corresponding arabinose derivative. This is significant because the biological activity of carbohydrates is highly stereospecific. The unintended formation of an epimer could result in a molecule with significantly different or even undesired biological properties. [, ]

Q5: The synthesis of C-aryl glycosides is mentioned. How does this compound facilitate this synthesis, and what is the significance of C-aryl glycosides?

A5: C-aryl glycosides are a class of compounds where the glycosidic bond is a carbon-carbon bond rather than the more common carbon-oxygen bond. This difference makes them more resistant to enzymatic hydrolysis, increasing their stability in biological systems. This compound can be converted to a lactone derivative, which upon reaction with phenyllithium, can yield C-aryl glycosides. These compounds have potential applications in medicinal chemistry, serving as stable mimics of naturally occurring glycosides. []

Q6: Can this compound be used to synthesize modified oligonucleotides, and what are the potential applications of such modifications?

A6: Yes, this compound can be utilized to synthesize 1-deoxy-1-phenyl-β-D-ribofuranose, which can be further incorporated into oligonucleotides. These modified oligonucleotides can be used to investigate the impact of structural changes on oligonucleotide hybridization, stability, and interactions with enzymes. They hold potential for developing therapeutic oligonucleotides with enhanced properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.